molecular formula C11H13NO3 B8743341 2-Benzyl-2-formamidoacetic acid methyl ester

2-Benzyl-2-formamidoacetic acid methyl ester

Cat. No. B8743341
M. Wt: 207.23 g/mol
InChI Key: OPHMCBWUQRAKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608619B2

Procedure details

Methyl 2-(formylamino)-3-phenylpropanoate 2i (2.00 g, 9.7 mmole) was dissolved in 20 ml of dichloromethane and cooled to 0° C. After addition of triethylamine (4.88 g, 48.3 mmole), phosphorous oxychloride (2.22 g, 14.5 mmole) dissolved in 10 ml of dichloromethane was then slowly added dropwise. The initially colorless solution turned yellow, with the formation finally of an orange solid. After stirring for 1 hour in an ice bath potassium carbonate solution (0.8 M in water, 39 ml) was slowly added dropwise. To work up the mixture the phases were separated. The organic phase was first of all washed twice with water, each time 20 ml, and then once with 20 ml of saturated NaCl solution. The solution was dried over sodium sulfate and concentrated by evaporation. The product was used without further purification for the next stage.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step Two
Quantity
2.22 g
Type
reactant
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][CH:4]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6])=O.C(N(CC)CC)C.P(Cl)(Cl)(Cl)=O.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[N+:3]([CH:4]([CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[C:5]([O:7][CH3:8])=[O:6])#[C-:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)NC(C(=O)OC)CC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.88 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.22 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
39 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then slowly added dropwise
ADDITION
Type
ADDITION
Details
was slowly added dropwise
CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
all washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The product was used without further purification for the next stage

Outcomes

Product
Name
Type
Smiles
[N+](#[C-])C(C(=O)OC)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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